Methyl 3-[tert-butyl(dimethyl)silyl]oxyhexadecanoate is an organosilicon compound characterized by its unique structure that includes a tert-butyl group, dimethylsilyl moiety, and a hexadecanoate backbone. This compound is classified under organosilicon chemistry and has significant implications in organic synthesis, particularly as a protective group in the manipulation of alcohols and other functional groups.
The compound is synthesized from tert-butyldimethylsilyl chloride and hexadecanoic acid derivatives. It is recognized for its utility in various chemical applications, especially in the pharmaceutical industry where it serves as an intermediate in the synthesis of complex molecules.
Methyl 3-[tert-butyl(dimethyl)silyl]oxyhexadecanoate falls under the category of organosilicon compounds and is specifically classified as a silyl ether. Its molecular formula is , and it has a molecular weight of approximately 350.5 g/mol.
The synthesis of Methyl 3-[tert-butyl(dimethyl)silyl]oxyhexadecanoate typically involves the following steps:
The molecular structure of Methyl 3-[tert-butyl(dimethyl)silyl]oxyhexadecanoate can be represented as follows:
CC(=O)C[C@@H](CC(=O)C)O[Si](C)(C)C(C)(C)CThis notation indicates a long-chain fatty acid derivative with a bulky silyl protecting group.
Methyl 3-[tert-butyl(dimethyl)silyl]oxyhexadecanoate can undergo several chemical transformations:
The mechanism of action for Methyl 3-[tert-butyl(dimethyl)silyl]oxyhexadecanoate primarily revolves around its role as a protecting group in organic synthesis:
Methyl 3-[tert-butyl(dimethyl)silyl]oxyhexadecanoate has several scientific uses:
This detailed analysis underscores the significance of Methyl 3-[tert-butyl(dimethyl)silyl]oxyhexadecanoate in modern organic chemistry, highlighting its multifaceted roles in synthesis and application across various scientific disciplines.
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1